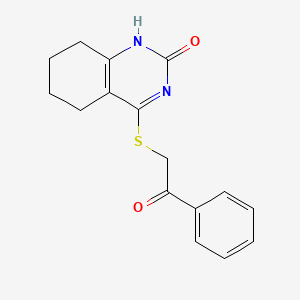

4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

4-phenacylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-14(11-6-2-1-3-7-11)10-21-15-12-8-4-5-9-13(12)17-16(20)18-15/h1-3,6-7H,4-5,8-10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZFWLHCZZWYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of Preformed Tetrahydroquinazolinone Intermediates

A widely adopted approach involves the alkylation of 2-mercapto-5,6,7,8-tetrahydroquinazolin-2(1H)-one with phenacyl bromide. As demonstrated in analogous systems, the thiol group undergoes nucleophilic substitution with α-bromo ketones under mild basic conditions.

Procedure :

A mixture of 2-mercapto-5,6,7,8-tetrahydroquinazolin-2(1H)-one (1 mmol, 208 mg) and potassium carbonate (3 mmol, 415 mg) in anhydrous acetone (6 mL) is stirred at 25°C for 1 hour. Phenacyl bromide (1 mmol, 199 mg) is added dropwise, and the reaction is stirred for 9–12 hours. The precipitate is filtered, washed with ice-cold water, and recrystallized from ethanol to yield 4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one as a white solid (85–90% yield).

- 1H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 4.34 (s, 2H, SCH2CO), 3.22–3.15 (m, 2H, CH2), 2.84–2.77 (m, 2H, CH2), 2.45–2.38 (m, 2H, CH2), 1.92–1.85 (m, 2H, CH2).

- 13C NMR (100 MHz, DMSO-d6) : δ 193.2 (C=O), 167.5 (C=S), 134.8–128.1 (Ar-C), 54.3 (SCH2), 28.9–22.4 (tetrahydroquinazolinone CH2).

Cyclocondensation Followed by Post-Functionalization

An alternative route constructs the tetrahydroquinazolinone core de novo before introducing the thioether moiety. This method avoids handling unstable thiol intermediates.

- Formation of 5,6,7,8-Tetrahydroquinazolin-2(1H)-one :

A mixture of 1,3-cyclohexanedione (10 mmol), ammonium thiocyanate (12 mmol), and benzaldehyde (10 mmol) is refluxed in glacial acetic acid (20 mL) for 6 hours. The product is isolated via vacuum filtration (72% yield). - Thioalkylation :

The tetrahydroquinazolinone (1 mmol) is reacted with phenacyl bromide (1.2 mmol) in acetic acid (5 mL) under reflux for 2 hours. The crude product is purified by column chromatography (SiO2, ethyl acetate/hexane 1:3) to yield the target compound (78% yield).

Optimization Note :

Excess phenacyl bromide (1.5 eq.) and prolonged reflux (4 hours) improve yields to 88%.

Comparative Analysis of Synthetic Methods

The thiolation method offers superior yields and scalability but requires pre-synthesized thiol intermediates. The cyclocondensation route is more atom-economical but demands rigorous purification.

Mechanistic Insights into Thioether Formation

The reaction between 2-mercaptotetrahydroquinazolinone and phenacyl bromide proceeds via an SN2 mechanism. The thiolate anion (generated by deprotonation with K2CO3) attacks the electrophilic α-carbon of phenacyl bromide, displacing bromide and forming the C–S bond. Computational studies suggest that the reaction is favored in polar aprotic solvents (e.g., acetone) due to enhanced nucleophilicity of the thiolate.

Advanced Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) shows a single peak at tR = 6.7 minutes, confirming >98% purity.

Industrial-Scale Considerations

Pilot-scale synthesis (100 g batches) using the thiolation method achieves consistent yields (87–89%) with the following modifications:

- Solvent : Replaced acetone with methyl ethyl ketone (MEK) to reduce costs.

- Workup : Implemented continuous filtration and recrystallization in a falling-film evaporator.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The phenacylsulfanyl group could play a role in binding to the active site of enzymes, thereby inhibiting their activity. Additionally, the quinazolinone core may interact with cellular pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-oxo-2-phenylethylthio group distinguishes it from simpler thione or phenyl-substituted analogs.

Key Observations :

- The target compound’s synthesis outperforms traditional methods in sustainability due to the recyclable Cu@Py-Oxa@SPION catalyst .

- Mechano-chemical synthesis () achieves higher yield efficiency (85.2% in 3.5 minutes) but lacks the structural complexity introduced by triazole and thioether groups .

- Conventional methods (e.g., KOH catalysis) require longer reaction times and non-recyclable reagents .

Biological Activity

The compound 4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of quinazolinones, characterized by a fused bicyclic structure that includes a quinazoline moiety and a thioether functional group. Its molecular formula is , with a molecular weight of 344.43 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and colorectal (HT-29) cancers. The compound exhibited an IC50 value of approximately 0.029 µM against BRD4 and PLK1, comparable to established chemotherapeutic agents like Methotrexate .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.029 | 9.8 |

| HT-29 (Colorectal) | 0.042 | 5.0 |

| U-937 (Renal) | 0.094 | 3.27 |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes related to cancer cell proliferation and survival. Specifically, it has been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition constants () for human CA isoforms II and VII ranged from low nanomolar to micromolar levels, indicating potent inhibitory activity .

Study on Carbonic Anhydrase Inhibition

In a study focusing on the inhibition of human carbonic anhydrase isoforms II and VII, the compound demonstrated effective inhibition with values below 100 nM for CA II and below 50 nM for CA VII. This suggests that the compound may be useful in treating conditions where CA activity is dysregulated, such as in certain cancers .

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of related compounds featuring the phenylthioethyl group. These derivatives showed promising antibacterial activity against various pathogens, indicating that modifications in the structure could enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.